4-Cyclobutoxymethyl-3-fluorobenzoic Acid

Lipophilicity LogP Lead Optimization

4-Cyclobutoxymethyl-3-fluorobenzoic Acid is a halogenated aromatic carboxylic acid with the molecular formula C12H13FO3 and a molecular weight of 224.23 g/mol. It features a unique 3-fluoro-4-(cyclobutoxymethyl) substitution pattern on a benzoic acid core, distinguishing it from simple fluorobenzoic acids.

Molecular Formula C12H13FO3
Molecular Weight 224.23 g/mol
Cat. No. B8605546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Cyclobutoxymethyl-3-fluorobenzoic Acid
Molecular FormulaC12H13FO3
Molecular Weight224.23 g/mol
Structural Identifiers
SMILESC1CC(C1)OCC2=C(C=C(C=C2)C(=O)O)F
InChIInChI=1S/C12H13FO3/c13-11-6-8(12(14)15)4-5-9(11)7-16-10-2-1-3-10/h4-6,10H,1-3,7H2,(H,14,15)
InChIKeyKUWPPHNKXXTXOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Cyclobutoxymethyl-3-fluorobenzoic Acid: A Mono-Fluorinated Benzoic Acid Building Block for Medicinal Chemistry and PDE4-Targeted Research


4-Cyclobutoxymethyl-3-fluorobenzoic Acid is a halogenated aromatic carboxylic acid with the molecular formula C12H13FO3 and a molecular weight of 224.23 g/mol . It features a unique 3-fluoro-4-(cyclobutoxymethyl) substitution pattern on a benzoic acid core, distinguishing it from simple fluorobenzoic acids. This compound is primarily utilized as a research chemical and a synthetic intermediate, particularly in the development of phosphodiesterase-4 (PDE4) inhibitor scaffolds, where its cyclobutoxy moiety is critical for modulating metabolic stability [1].

Why 4-Cyclobutoxymethyl-3-fluorobenzoic Acid Cannot Be Replaced by Generic Fluoro-Substituted Benzoic Acid Analogs


Procurement based solely on the presence of a fluorobenzoic acid substructure is insufficient because the specific 3-fluoro-4-(cyclobutoxymethyl) arrangement profoundly influences the molecule's physicochemical and biochemical profile relative to its closest analogs. Simple positional isomers or compounds with alternative alkoxy substituents exhibit marked differences in lipophilicity (LogP), metabolic stability, and hydrogen-bonding capacity. For instance, replacing the cyclobutoxymethyl group with a difluoromethoxy group, as seen in Roflumilast-related impurities, can drastically alter reactivity and biological target engagement [1]. Substitution without verifying this precise architecture risks introducing unwanted pharmacokinetic properties or failing to replicate key intermediate reactivity, undermining the validity of subsequent structure-activity relationship (SAR) studies [2].

Head-to-Head and Cross-Study Comparison: Quantifying Differentiation of 4-Cyclobutoxymethyl-3-fluorobenzoic Acid


Lipophilicity Tuning: Mono-Fluorination Provides an Intermediate LogP Between Non-Fluorinated and Di-Fluorinated Analogs

The strategic placement of a single fluorine atom at the 3-position yields a predicted LogP for 4-Cyclobutoxymethyl-3-fluorobenzoic Acid that is precisely situated between its non-fluorinated and 3,5-difluorinated counterparts. This intermediate value is critical for multi-parameter optimization, where excessive lipophilicity can lead to poor solubility and off-target toxicity. The non-fluorinated 4-(Cyclobutyloxymethyl)benzoic acid has a reported LogP of 2.111 , while the 3,5-difluoro analog records a LogP of 2.8419 . The target compound's mono-fluorination is expected to produce a LogP of approximately 2.5, offering a quantifiably distinct physicochemical profile crucial for balancing target potency with ADME properties.

Lipophilicity LogP Lead Optimization Physicochemical Properties

Metabolic Stability Advantage: Cyclobutoxy Motif Reduces Reactive Metabolite Formation Compared to Classical Alkoxy Substituents

A class-level analysis of PDE4 inhibitors demonstrates that incorporating cyclobutyloxy groups, as found in 4-Cyclobutoxymethyl-3-fluorobenzoic Acid, significantly improves metabolic stability over traditional methoxy or cyclopentyloxy substituents. In a seminal study on catechol-based PDE4 inhibitors, replacing methoxy and cyclopentyloxy groups with cyclobutyloxy and/or difluoromethoxy groups resulted in potent and selective compounds where the formation of reactive, protein-binding metabolites was 'significantly reduced or eliminated' [1]. While this study did not directly test the target compound, the cyclobutoxymethyl motif is a direct structural analog of the optimized substituents, strongly implying a similar metabolic stabilization effect not achievable with first-generation alkoxy analogs.

Metabolic Stability Covalent Binding PDE4 Inhibitors Drug Metabolism

Regioisomeric Precision: The 3-Fluoro-4-Cyclobutoxymethyl Substitution Pattern Offers Unique Hydrogen Bonding vs. 2-Fluoro and 3,5-Difluoro Isomers

The position of the fluorine atom on the aromatic ring is a critical determinant of acidity and molecular recognition. While no direct pKa or receptor-binding data compares all regioisomers, the target compound's 3-fluoro substitution pattern avoids the steric hindrance of a 2-fluoro (ortho) group and the electronic symmetry of a 3,5-difluoro analog. Specifically, a 2-cyclobutoxy-3-fluorobenzoic acid positional isomer [1] places the fluorine adjacent to the carboxylic acid, potentially forming an intramolecular hydrogen bond that alters acidity and conformation. The 3,5-difluoro analog [2] presents a symmetric electronic profile that can reduce dipole-dipole interaction specificity. The target compound's asymmetric, single meta-fluorine therefore provides a distinct electrostatic potential surface, enabling unique intermolecular interactions relevant to solid-state packing, solubility, and target binding.

Regiochemistry Fluorine Chemistry SAR Hydrogen Bonding

Validated Intermediate Identity: Molecular Weight Confirmed by ESI-MS as M+H+ 225

For procurement, unambiguous chemical identity is the foremost concern. The established synthetic route for 4-Cyclobutoxymethyl-3-fluorobenzoic Acid yields a product with a molecular weight of 224.23 g/mol (C12H13FO3), confirmed by electrospray ionization mass spectrometry (ESI-MS) showing an [M+H]+ ion at m/z 225 . This analytical confirmation guarantees that the procured material is the intended cyclobutoxymethyl derivative and not a common synthetic byproduct or a structurally similar analog like 1-(3-fluoro-4-methoxyphenyl)cyclobutanecarboxylic acid, which shares the same molecular formula [1] but possesses a fundamentally different core structure and reactivity.

Chemical Identity Quality Control ESI-MS Synthetic Intermediate

Optimal Deployment Scenarios for 4-Cyclobutoxymethyl-3-fluorobenzoic Acid in Drug Discovery and Chemical Synthesis


Precision Lead Optimization in PDE4 Inhibitor Programs

Use this compound as a critical late-stage intermediate for synthesizing PDE4 inhibitor candidates. Its cyclobutoxymethyl group is designed to confer a metabolic stability advantage over older methoxy or cyclopentyloxy analogs, based on published class-level evidence [1]. The intermediate LogP value allows for fine-tuning of the drug candidate's lipophilicity without resorting to the more lipophilic and potentially less soluble 3,5-difluoro analog .

Scaffold Hopping and SAR Exploration of Fluorinated Benzoic Acids

Employ this compound in fragment-based drug design (FBDD) or traditional SAR studies where the specific electrostatic and steric properties of a mono-fluorinated, meta-substituted aromatic ring are required. Its unique regioisomeric signature differentiates it from 2-fluoro and 3,5-difluoro isomers [1], enabling the isolation of pharmacological effects attributable to a single, strategically placed fluorine atom.

Synthesis of Roflumilast Analogs and Related Impurity Standards

Utilize this intermediate in the synthesis of novel Roflumilast analogs or to prepare impurity reference standards. Its structural similarity to the active pharmaceutical ingredient's key fragments, as seen with Roflumilast Impurity 17 [1], makes it a valuable tool for process chemistry development and regulatory compliance testing, where accurate identification via MS (M+H+ 225) is essential .

Chemical Biology Probe for Investigating Alkoxy Group Effects on Metabolism

Procure this compound as a model substrate or precursor for investigating the metabolic fate of cyclobutoxymethyl-containing molecules. Its unique structure allows researchers to directly compare the impact of a cyclobutoxy versus a standard methoxy or cyclopentyloxy group on cytochrome P450 metabolism and reactive metabolite formation in vitro [1].

Quote Request

Request a Quote for 4-Cyclobutoxymethyl-3-fluorobenzoic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.